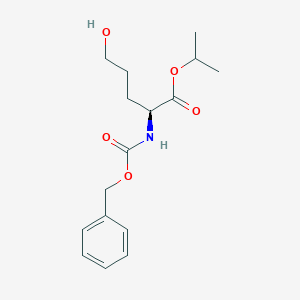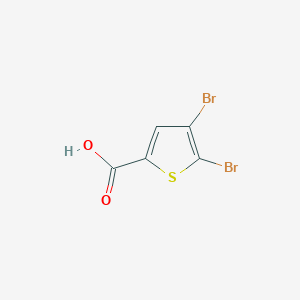
3-(Aminooxy)-5-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminooxy)-5-fluorobenzonitrile, commonly known as AFBO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AFBO is a derivative of benzonitrile and is considered to be a highly reactive compound due to the presence of the aminooxy and fluorine groups.
Mecanismo De Acción
AFBO is a highly reactive compound that can undergo various chemical reactions within biological systems. AFBO is capable of forming adducts with DNA, RNA, and proteins, leading to structural changes and functional alterations. AFBO can also undergo redox reactions, leading to the generation of reactive oxygen species and oxidative stress.
Biochemical and Physiological Effects:
AFBO has been shown to induce DNA damage, protein modification, and enzyme inhibition. AFBO-induced DNA damage can lead to genetic mutations and cancer. AFBO-induced protein modification can lead to changes in protein structure and function, potentially leading to disease. AFBO-induced enzyme inhibition can lead to altered metabolic pathways and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AFBO is a potent tool for studying DNA damage, protein modification, and enzyme inhibition. However, AFBO is also highly reactive and can undergo various chemical reactions within biological systems, making it difficult to control experimental conditions. Additionally, AFBO can be toxic to cells and organisms, limiting its use in certain experimental systems.
Direcciones Futuras
There are several future directions for AFBO research, including the development of new synthetic methods, the identification of new AFBO targets, and the development of AFBO-based therapies. Additionally, AFBO research could lead to a better understanding of the mechanisms underlying DNA damage, protein modification, and enzyme inhibition, potentially leading to the development of new treatments for various diseases.
Métodos De Síntesis
AFBO can be synthesized through a multi-step process involving the reaction of benzonitrile with hydroxylamine-O-sulfonic acid, followed by the addition of potassium fluoride and 5-fluoro-2-nitrobenzoyl chloride. The resulting compound is then treated with sodium borohydride to yield AFBO.
Aplicaciones Científicas De Investigación
AFBO has been used in various scientific research applications, including the study of DNA damage, protein modification, and enzyme inhibition. AFBO is a potent mutagen and has been shown to induce DNA adduct formation, which can lead to genetic mutations and cancer. AFBO has also been used as a tool to study protein modification, particularly in the context of oxidative stress. Additionally, AFBO has been shown to inhibit the activity of various enzymes, including cytochrome P450 and acetylcholinesterase.
Propiedades
Número CAS |
197588-22-0 |
|---|---|
Nombre del producto |
3-(Aminooxy)-5-fluorobenzonitrile |
Fórmula molecular |
C7H5FN2O |
Peso molecular |
152.13 g/mol |
Nombre IUPAC |
3-aminooxy-5-fluorobenzonitrile |
InChI |
InChI=1S/C7H5FN2O/c8-6-1-5(4-9)2-7(3-6)11-10/h1-3H,10H2 |
Clave InChI |
UQBROGHYJRVKML-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1ON)F)C#N |
SMILES canónico |
C1=C(C=C(C=C1ON)F)C#N |
Sinónimos |
Benzonitrile, 3-(aminooxy)-5-fluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)



